molecular formula C19H20N2O2S B380832 (Z)-2-(4-(4-methoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol CAS No. 503430-47-5

(Z)-2-(4-(4-methoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol

Cat. No.: B380832
CAS No.: 503430-47-5
M. Wt: 340.4g/mol
InChI Key: NFKJMOGWAUFHDF-UHFFFAOYSA-N
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Description

(Z)-2-(4-(4-methoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol is an organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a thiazole ring substituted with a methoxyphenyl group and an o-tolylimino group, along with an ethanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(4-methoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol typically involves the condensation of 4-methoxybenzaldehyde with o-toluidine to form an imine intermediate. This intermediate then undergoes cyclization with a thioamide to form the thiazole ring. The final step involves the addition of an ethanol group to the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing techniques such as distillation and crystallization for purification.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-(4-methoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Conditions typically involve the use of strong nucleophiles and appropriate solvents.

Major Products

    Oxidation: Formation of 2-(4-(4-methoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)acetaldehyde or 2-(4-(4-methoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)acetic acid.

    Reduction: Formation of (Z)-2-(4-(4-methoxyphenyl)-2-(o-tolylamino)thiazol-3(2H)-yl)ethanol.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-(4-methoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Thiazole derivatives are known for their bioactivity, making this compound a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(4-methoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol would depend on its specific biological activity. Generally, thiazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The methoxyphenyl and o-tolylimino groups may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(4-methoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol: Lacks the (Z)-configuration.

    2-(4-(4-methoxyphenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol: Has a p-tolylimino group instead of an o-tolylimino group.

    2-(4-(4-methoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)propanol: Has a propanol group instead of an ethanol group.

Uniqueness

(Z)-2-(4-(4-methoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol is unique due to its specific (Z)-configuration, which can influence its chemical reactivity and biological activity. The presence of both methoxyphenyl and o-tolylimino groups also contributes to its distinct properties compared to similar compounds.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)-2-(2-methylphenyl)imino-1,3-thiazol-3-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-14-5-3-4-6-17(14)20-19-21(11-12-22)18(13-24-19)15-7-9-16(23-2)10-8-15/h3-10,13,22H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKJMOGWAUFHDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=C(C=C3)OC)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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